Cas no 1339802-82-2 (3-[(5-Bromothiophen-2-yl)methoxy]azetidine)

3-[(5-Bromothiophen-2-yl)methoxy]azetidine is a heterocyclic compound featuring an azetidine ring linked to a brominated thiophene moiety via a methoxy bridge. This structure offers versatility in medicinal chemistry and materials science, particularly as a building block for pharmaceutical intermediates or functionalized polymers. The bromine substituent enhances reactivity, enabling further derivatization through cross-coupling reactions, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. Its balanced lipophilicity and steric profile make it suitable for optimizing drug-like properties in lead compound development. The compound’s synthetic utility is underscored by its compatibility with diverse reaction conditions, supporting applications in targeted molecular design.
3-[(5-Bromothiophen-2-yl)methoxy]azetidine structure
1339802-82-2 structure
Product name:3-[(5-Bromothiophen-2-yl)methoxy]azetidine
CAS No:1339802-82-2
MF:C8H10BrNOS
MW:248.140100002289
CID:5702090
PubChem ID:63106627

3-[(5-Bromothiophen-2-yl)methoxy]azetidine Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 3-[(5-bromo-2-thienyl)methoxy]-
    • 3-((5-Bromothiophen-2-yl)methoxy)azetidine
    • 3-[(5-bromothiophen-2-yl)methoxy]azetidine
    • 1339802-82-2
    • EN300-1146083
    • AKOS012407438
    • CS-0265930
    • 3-[(5-Bromothiophen-2-yl)methoxy]azetidine
    • Inchi: 1S/C8H10BrNOS/c9-8-2-1-7(12-8)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2
    • InChI Key: YUWBYOJIGGGYFJ-UHFFFAOYSA-N
    • SMILES: N1CC(OCC2SC(Br)=CC=2)C1

Computed Properties

  • Exact Mass: 246.96665g/mol
  • Monoisotopic Mass: 246.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Predicted)
  • Boiling Point: 307.1±42.0 °C(Predicted)
  • pka: 9.50±0.40(Predicted)

3-[(5-Bromothiophen-2-yl)methoxy]azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146083-0.25g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
1339802-82-2
0.25g
$1051.0 2023-05-23
Enamine
EN300-1146083-10.0g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
1339802-82-2
10g
$4914.0 2023-05-23
Enamine
EN300-1146083-0.1g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
1339802-82-2
0.1g
$1005.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336600-1g
3-((5-Bromothiophen-2-yl)methoxy)azetidine
1339802-82-2 95%
1g
¥24667.00 2024-08-09
Enamine
EN300-1146083-0.5g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
1339802-82-2
0.5g
$1097.0 2023-05-23
Enamine
EN300-1146083-0.05g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
1339802-82-2
0.05g
$959.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336600-500mg
3-((5-Bromothiophen-2-yl)methoxy)azetidine
1339802-82-2 95%
500mg
¥29613.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1336600-250mg
3-((5-Bromothiophen-2-yl)methoxy)azetidine
1339802-82-2 95%
250mg
¥26479.00 2024-08-09
Enamine
EN300-1146083-1.0g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
1339802-82-2
1g
$1142.0 2023-05-23
Enamine
EN300-1146083-2.5g
3-[(5-bromothiophen-2-yl)methoxy]azetidine
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2.5g
$2240.0 2023-05-23

3-[(5-Bromothiophen-2-yl)methoxy]azetidine Related Literature

Additional information on 3-[(5-Bromothiophen-2-yl)methoxy]azetidine

Professional Introduction to 3-[(5-Bromothiophen-2-yl)methoxy]azetidine (CAS No. 1339802-82-2)

3-[(5-Bromothiophen-2-yl)methoxy]azetidine, a compound with the chemical identifier CAS No. 1339802-82-2, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a thiophene ring substituted with a bromine atom at the 5-position and an azetidine ring linked through a methoxy group, creating a versatile scaffold for further chemical modifications.

The structural motif of 3-[(5-Bromothiophen-2-yl)methoxy]azetidine is particularly intriguing because it combines the electron-deficient thiophene ring with the nitrogen-containing azetidine ring. This combination not only enhances the compound's electronic properties but also opens up possibilities for diverse interactions with biological targets. The presence of the bromine atom at the 5-position of the thiophene ring is strategically advantageous for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their therapeutic potential. The azetidine ring, in particular, has been explored as a pharmacophore in various drug candidates due to its ability to mimic natural amino acid structures and interact with biological receptors. The methoxy group in 3-[(5-Bromothiophen-2-yl)methoxy]azetidine adds another layer of complexity, allowing for further derivatization and optimization of pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. The structural features of 3-[(5-Bromothiophen-2-yl)methoxy]azetidine make it an excellent candidate for designing selective kinase inhibitors. Recent studies have demonstrated that thiophene derivatives can effectively target specific kinases by binding to their active sites and modulating their activity.

The bromine substituent on the thiophene ring not only facilitates further chemical modifications but also enhances the compound's bioavailability and metabolic stability. This makes 3-[(5-Bromothiophen-2-yl)methoxy]azetidine an attractive starting point for developing novel drug candidates that can be orally administered and exhibit prolonged therapeutic effects.

Another area where this compound shows promise is in the treatment of neurological disorders. The ability of azetidine derivatives to cross the blood-brain barrier and interact with central nervous system receptors has been well-documented. By incorporating a bromothiophene moiety, researchers aim to enhance the compound's ability to penetrate neural tissues and exert therapeutic effects on conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.

The synthesis of 3-[(5-Bromothiophen-2-yl)methoxy]azetidine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key step involves the coupling of 5-bromo-thiophene with an appropriate azetidine precursor under mild conditions using palladium catalysts. This reaction is highly sensitive to reaction conditions, and even minor variations can significantly impact the outcome.

In conclusion, 3-[(5-Bromothiophen-2-yl)methoxy]azetidine (CAS No. 1339802-82-2) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential applications in drug development make it a valuable asset for medicinal chemists. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the discovery and development of novel treatments for human diseases.

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